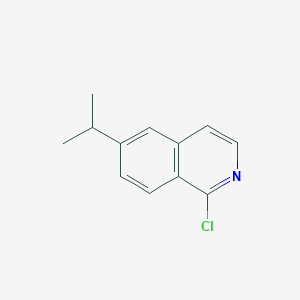
1-Chloro-6-isopropylisoquinoline
説明
1-Chloro-6-isopropylisoquinoline is a chemical compound with the molecular formula C12H12ClN . It is also known as Ciliatine. The compound is a heterocyclic organic structure that consists of an isoquinoline ring with an isopropyl and chlorine substituent.
Molecular Structure Analysis
The molecular structure of 1-Chloro-6-isopropylisoquinoline consists of an isoquinoline ring with an isopropyl and chlorine substituent. The molecular weight is 205.69 .Physical And Chemical Properties Analysis
1-Chloro-6-isopropylisoquinoline is a moderately stable compound with a half-life of approximately 8 days. It is soluble in common organic solvents such as methanol, ethanol, and chloroform. The compound has a low vapor pressure and does not ignite easily.科学的研究の応用
Synthesis and Analysis
1-Chloro-isoquinoline, a close relative of 1-Chloro-6-isopropylisoquinoline, has been synthesized from isoquinoline. This process involves the use of different columns (HP-5 and HP-50) to determine its content. The nature of the compositions is determined by gas chromatography-mass spectrometry, indicating its potential use in analytical chemistry and material synthesis (Tong Jie, 2009).
Molecular Characterization and Pharmacological Potential
Structural and spectroscopic characteristics of novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer, have been examined using experimental and computational quantum chemical methods. This research suggests potential pharmacological applications for such compounds, which could include 1-Chloro-6-isopropylisoquinoline (S. Murugavel et al., 2018).
Chemosensor Development
Research involving 5-Chloro-8-methoxyquinoline, which is structurally similar to 1-Chloro-6-isopropylisoquinoline, shows its application as a selective chemosensor for Cd2+ ions. This can be relevant in environmental monitoring and food safety, indicating potential similar applications for 1-Chloro-6-isopropylisoquinoline (L. Prodi et al., 2001).
Catalytic Applications
1-Chloro-isoquinolines have been utilized in the synthesis of new 1,3-disubstituted isoquinolines, showing the potential of 1-Chloro-6-isopropylisoquinoline in catalytic applications and organic synthesis. This indicates its role in the production of novel organic compounds (K. Prabakaran et al., 2010).
Anticancer Potential
1-Amino-3-hetarylisoquinolines, which can be derived from 1-chloroisoquinolines like 1-Chloro-6-isopropylisoquinoline, have been shown to be a promising family of anticancer compounds. This illustrates the possible role of 1-Chloro-6-isopropylisoquinoline in developing new anticancer drugs (A. Konovalenko et al., 2020).
Safety And Hazards
1-Chloro-6-isopropylisoquinoline is classified as a hazardous substance. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information also includes precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .
特性
IUPAC Name |
1-chloro-6-propan-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSRHJSXZLLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-isopropylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



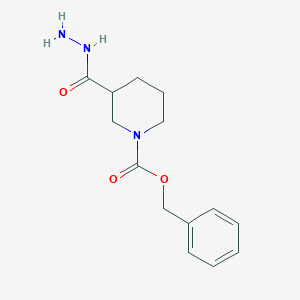

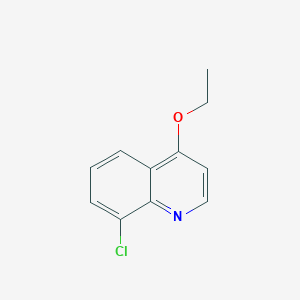

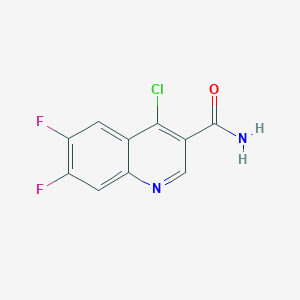
![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
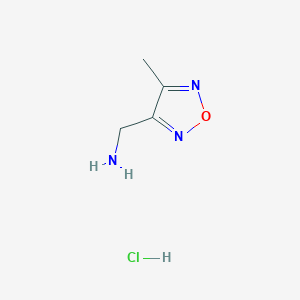
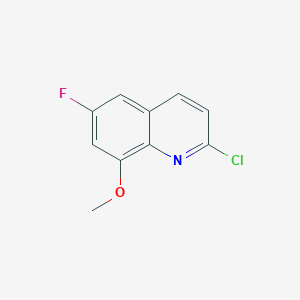

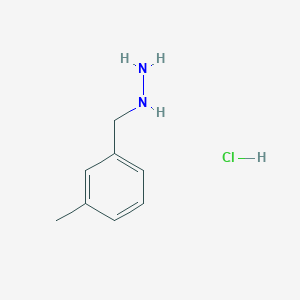
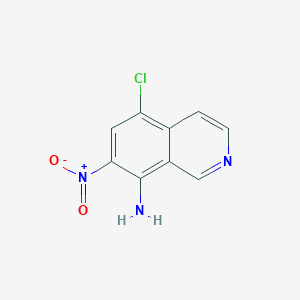
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)
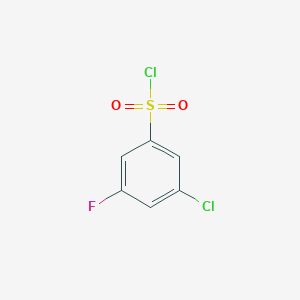
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)